

Application Notes and Protocols for the Solid-Phase Synthesis of Aurelin Peptide

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Compound of Interest

Compound Name: Aurelin

Cat. No.: B1578159

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Introduction

Aurelin is a 40-residue antimicrobial peptide originally isolated from the jellyfish *Aurelia aurita*.^[1] Its sequence is AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC, with a molecular mass of 4296.95 Da.^[1] The peptide is characterized by the presence of six cysteine residues that form three disulfide bonds, contributing to its compact, globular structure.^{[1][2]} **Aurelin** exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and shares structural similarities with defensins and potassium channel-blocking toxins.^{[1][2]}

These application notes provide a detailed protocol for the chemical synthesis of **Aurelin** using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification, and characterization.

Data Summary

The following tables summarize the key quantitative data associated with the solid-phase synthesis of **Aurelin** peptide. These values are representative and may be optimized for specific laboratory conditions and scales.

Table 1: Amino Acid Sequence and Properties of **Aurelin**

Property	Value
Amino Acid Sequence	AACSDRAHGHCESFKSFCKDSGRNGVKLRA NCKKTCGLC
Number of Residues	40
Molecular Weight	4296.95 Da
Disulfide Bridges	3

Table 2: Representative Parameters for Solid-Phase Synthesis of **Aurelin**

Parameter	Value
Synthesis Scale	0.1 mmol
Resin	Fmoc-L-Cys(Trt)-Wang Resin
Resin Loading	0.3 - 0.7 mmol/g
Amino Acid Equivalents	3 - 5 eq. per coupling
Coupling Reagent Equivalents	3 - 5 eq. (e.g., HBTU/HOBt)
Base Equivalents (DIPEA)	6 - 10 eq.
Coupling Time	45 - 90 minutes
Fmoc Deprotection Reagent	20% Piperidine in DMF
Fmoc Deprotection Time	2 x 10 minutes
Cleavage Reagent	Reagent K
Cleavage Time	2 - 4 hours
Expected Crude Yield	60 - 80%
Expected Purified Yield	15 - 30%

Experimental Protocols

Materials and Reagents

- Fmoc-L-amino acids with appropriate side-chain protection
- Fmoc-L-Cys(Trt)-Wang resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBr)
- Trifluoroacetic acid (TFA)
- Phenol
- Thioanisole
- 1,2-Ethanedithiol (EDT)
- Triisopropylsilane (TIS)
- Diethyl ether
- Acetonitrile (ACN)
- Milli-Q or HPLC-grade water

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aurelin

This protocol is based on a standard Fmoc/tBu strategy.[\[3\]](#)[\[4\]](#)

- Resin Swelling: Swell 0.1 mmol of Fmoc-L-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
 - Drain the solution.
 - Repeat the 20% piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid, HBTU, and HOBT in DMF.
 - Add 6-10 equivalents of DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 45-90 minutes.
 - Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **Aurelin** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

Due to the presence of multiple cysteine and arginine residues, a strong cleavage cocktail with scavengers is recommended.[5][6]

- Preparation of Cleavage Cocktail (Reagent K): Prepare a fresh mixture of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
 - Stir the mixture at room temperature for 2-4 hours.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate.
 - Wash the resin with a small amount of fresh TFA.
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Peptide Collection:
 - Centrifuge the ether mixture to pellet the precipitated peptide.
 - Wash the peptide pellet with cold diethyl ether twice.
 - Dry the crude peptide under vacuum.

Protocol 3: Disulfide Bond Formation (Air Oxidation)

- Peptide Dissolution: Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low peptide concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
- Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.
- Monitoring: Monitor the progress of the oxidation by RP-HPLC and mass spectrometry.

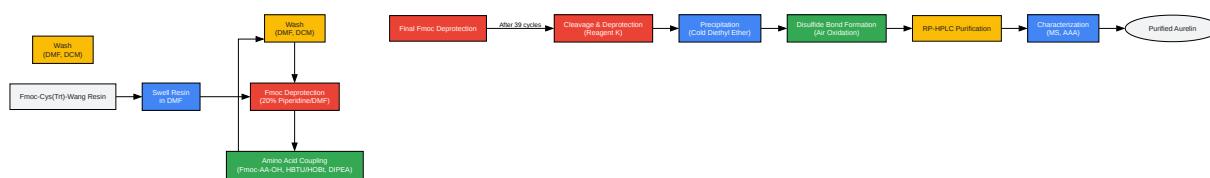
- Lyophilization: Once the oxidation is complete, lyophilize the solution to obtain the crude cyclized **Aurelin**.

Protocol 4: Purification and Characterization

- Purification:
 - Purify the crude cyclized peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7][8][9]
 - Use a linear gradient of water/acetonitrile, both containing 0.1% TFA.
- Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure **Aurelin** peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **Aurelin** peptide.
- Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and amino acid analysis.

Visualizations

Experimental Workflow

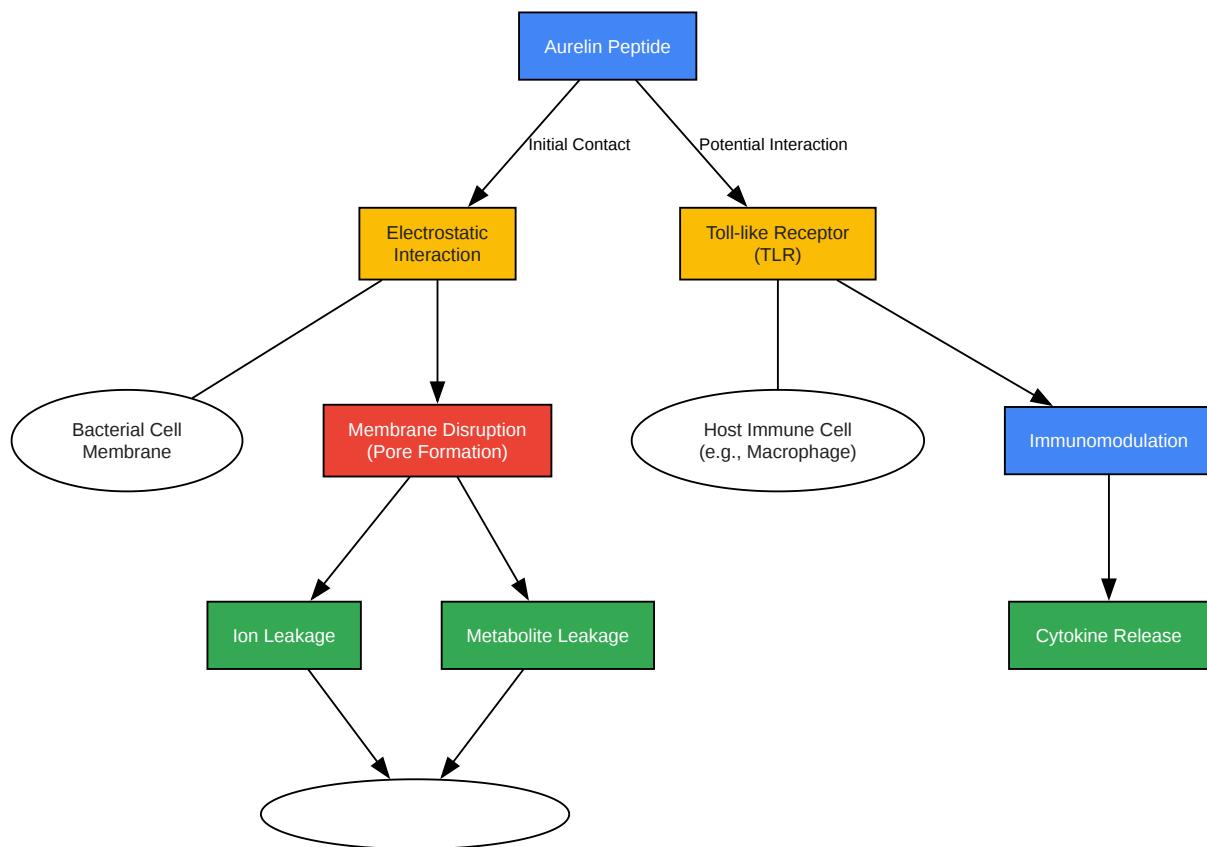


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Caption: Workflow for the solid-phase synthesis of **Aurelin** peptide.

Proposed Signaling Pathway for Antimicrobial Activity

While the specific signaling pathway for **Aurelin** is not fully elucidated, a general mechanism for many antimicrobial peptides involves membrane disruption and potential immunomodulatory effects.[10][11]

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Caption: Proposed mechanism of action for **Aurelin**'s antimicrobial activity.

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